1-(Difluoromethyl)-4-iodo-1H-imidazole
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Overview
Description
“1-(Difluoromethyl)-4-iodo-1H-imidazole” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a difluoromethyl group (-CF2H) and an iodine atom. Imidazole rings are present in many important biological molecules, including histidine and the nucleic acid bases adenine and guanine .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the difluoromethyl group attached at the 1-position and the iodine atom at the 4-position. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing difluoromethyl group and the electrophilic iodine atom, which could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar difluoromethyl group and the polarizable iodine atom could impact its solubility and reactivity .Scientific Research Applications
Late-stage Difluoromethylation
This compound could be used in late-stage difluoromethylation processes . This field of research has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .
Difluoromethylation of C (sp2)–H bond
“1-(Difluoromethyl)-4-iodo-1H-imidazole” could be used in the difluoromethylation of C (sp2)–H bond . This has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .
Construction of C (sp3)–CF2H bonds
This compound could be used in the construction of C (sp3)–CF2H bonds . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared, but cases of stereoselective difluoromethylation are still limited .
Site-selective Installation of CF2H onto Large Biomolecules
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins . “1-(Difluoromethyl)-4-iodo-1H-imidazole” could potentially be used in this application .
Formation of X–CF2H bond
The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents . This compound could potentially be used in these protocols .
Streamlining Access to Molecules of Pharmaceutical Relevance
These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . “1-(Difluoromethyl)-4-iodo-1H-imidazole” could potentially be used in the synthesis of these molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(difluoromethyl)-4-iodoimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2IN2/c5-4(6)9-1-3(7)8-2-9/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQSUKXZIUXKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-4-iodo-1H-imidazole |
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